molecular formula C16H14N4O3 B7694206 N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7694206
M. Wt: 310.31 g/mol
InChI Key: GAHFEHGCCFUKEJ-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNTO, is a synthetic compound that has garnered significant attention in scientific research due to its unique chemical properties. MNTO belongs to the class of nitroaromatic compounds and is widely used in the field of organic chemistry for its various applications.

Scientific Research Applications

N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its applications in various scientific fields. One of the primary uses of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is in the development of fluorescent probes for biological imaging. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline exhibits strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging techniques.
Additionally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential use as a sensor for detecting nitroaromatic compounds, which are often used as explosives. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline exhibits a high selectivity and sensitivity towards these compounds, making it a promising candidate for use in the development of explosive detection systems.

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not well understood. However, studies have suggested that N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may act as a nucleophile, attacking electrophilic species and forming covalent bonds. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may also undergo redox reactions, leading to the formation of reactive oxygen species.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. However, studies have suggested that N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and imaging techniques. Additionally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline exhibits a high selectivity and sensitivity towards nitroaromatic compounds, making it a promising candidate for use in explosive detection systems.
However, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations for use in lab experiments. N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a relatively unstable compound and can decompose over time, leading to a loss of fluorescence properties. Additionally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has a low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One area of interest is the development of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline-based fluorescent probes for biological imaging. Additionally, further research is needed to better understand the mechanism of action of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline and its potential use in cancer therapy. Finally, N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline may have applications in the development of explosive detection systems, and further research is needed to explore this potential use.

Synthesis Methods

The synthesis of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of N-methyl-2-nitroaniline with o-tolyl isocyanate and triethyl orthoformate. This reaction results in the formation of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, which is then purified using column chromatography. The yield of N-methyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline obtained from this reaction is typically around 70%.

properties

IUPAC Name

N-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-5-3-4-6-12(10)15-18-16(23-19-15)11-7-8-13(17-2)14(9-11)20(21)22/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFEHGCCFUKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

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